1-Allylsulfanyl-4-fluoro-2-methylbenzene
Description
1-Allylsulfanyl-4-fluoro-2-methylbenzene is a fluorinated aromatic compound featuring a benzene ring substituted with an allylsulfanyl group (–S–CH₂–CH=CH₂) at position 1, a fluorine atom at position 4, and a methyl group at position 2. Its molecular formula is C₁₀H₁₁FS, with a molar mass of 182.26 g/mol.
Properties
IUPAC Name |
4-fluoro-2-methyl-1-prop-2-enylsulfanylbenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FS/c1-3-6-12-10-5-4-9(11)7-8(10)2/h3-5,7H,1,6H2,2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QACZJZVZGIHFAJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)SCC=C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Allylsulfanyl-4-fluoro-2-methylbenzene can be synthesized through a multi-step process involving the introduction of the allylsulfanyl group, fluorine atom, and methyl group onto the benzene ring. One common method involves the following steps:
Nucleophilic Substitution: Introduction of the fluorine atom via nucleophilic substitution using a fluorinating agent such as hydrogen fluoride or a fluorine-containing reagent.
Allylation: Introduction of the allylsulfanyl group through an allylation reaction using an allyl halide and a thiol compound under basic conditions.
Methylation: Introduction of the methyl group via Friedel-Crafts alkylation using a methyl halide and a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods: Industrial production of 1-Allylsulfanyl-4-fluoro-2-methylbenzene typically involves large-scale synthesis using similar reaction conditions as described above, but optimized for higher yields and efficiency. The process may include continuous flow reactors and advanced purification techniques to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-Allylsulfanyl-4-fluoro-2-methylbenzene undergoes various chemical reactions, including:
Oxidation: The allylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can undergo reduction reactions to remove the fluorine atom or reduce the allylsulfanyl group to an alkyl group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nitrating agents, sulfonating agents.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: De-fluorinated compounds, alkylated products.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
1-Allylsulfanyl-4-fluoro-2-methylbenzene has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Allylsulfanyl-4-fluoro-2-methylbenzene involves its interaction with molecular targets through various pathways. The allylsulfanyl group can undergo oxidation to form reactive intermediates that interact with biological molecules. The fluorine atom can enhance the compound’s stability and reactivity, while the methyl group can influence its lipophilicity and membrane permeability.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
Table 1: Key Structural and Electronic Comparisons
Key Observations :
- Allylsulfanyl vs. This could enhance reactivity in synthesis or metabolic pathways .
- Fluorine Positioning : Fluorine at position 4 (target) vs. position 2 () alters electronic effects. Fluorine’s electron-withdrawing nature at position 4 may direct electrophilic substitution to the ortho/para positions relative to the methyl group.
- Methyl vs. Trifluoromethyl : The methyl group (electron-donating) in the target contrasts with the trifluoromethyl group (electron-withdrawing) in and . This difference impacts lipophilicity and binding interactions in pharmaceutical applications .
- Sulfanyl (Thioether) vs.
Table 2: Comparative Research Data
Biological Activity
1-Allylsulfanyl-4-fluoro-2-methylbenzene is an organic compound characterized by its unique structural features, including an allylsulfanyl group, a fluorine atom, and a methyl group attached to a benzene ring. The molecular formula of this compound is . Its distinct functional groups facilitate interactions with various biological targets, making it a subject of interest in medicinal chemistry and organic synthesis.
Chemical Structure and Properties
The compound's structure can be represented as follows:
Key Features:
- Allylsulfanyl Group: This group can participate in nucleophilic or electrophilic reactions, enhancing the compound's reactivity.
- Fluorine Atom: The presence of fluorine influences the stability and reactivity of the molecule, affecting its interactions within biological systems.
The biological activity of 1-Allylsulfanyl-4-fluoro-2-methylbenzene is primarily attributed to its ability to interact with various molecular targets through its functional groups. These interactions can influence several biochemical pathways, including enzyme inhibition and receptor binding. The specific biological effects depend on the context of its application, such as:
- Enzyme Inhibition: Potential to inhibit specific enzymes involved in metabolic pathways.
- Receptor Binding: Ability to bind to receptors, affecting signal transduction.
Case Studies
- Fluorinated Benzothiazoles:
-
Enzyme Interaction Studies:
- Research Context: The compound's ability to interact with enzymes could be investigated using in vitro assays to determine its inhibitory effects on specific targets relevant to disease processes.
Comparative Analysis with Related Compounds
To better understand the biological implications of 1-Allylsulfanyl-4-fluoro-2-methylbenzene, it is useful to compare it with structurally related compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 1-Allylsulfanyl-3-fluoro-4-methylbenzene | Different positions of fluorine and methyl groups | Variation in reactivity due to positional changes |
| 1-Allylsulfanyl-4-chloro-3-methylbenzene | Chlorine atom instead of fluorine | Chlorine's influence on electronic properties |
| 1-Allylsulfanyl-2-fluoro-4-methylbenzene | Fluorine atom in a different position | Distinct reactivity profiles based on positioning |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
